molecular formula C12H16N2 B055378 2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 113477-72-8

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B055378
CAS No.: 113477-72-8
M. Wt: 188.27 g/mol
InChI Key: WPDTUIALRIBIED-UHFFFAOYSA-N
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Description

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound that features a quinoxaline core with a 2-methylallyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the reaction of 2-methylallyl bromide with 1,2,3,4-tetrahydroquinoxaline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Quinoxaline derivatives with oxidized functional groups.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylallylquinoxaline
  • 1,2,3,4-Tetrahydroquinoxaline
  • 2-Allylquinoxaline

Uniqueness

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the 2-methylallyl group and the tetrahydroquinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylprop-2-enyl)-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,10,13-14H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDTUIALRIBIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550771
Record name 2-(2-Methylprop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113477-72-8
Record name 2-(2-Methylprop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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